5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-chloro-4-propan-2-yloxyphenyl hydrazine with carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers due to its stable oxadiazole ring.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-propan-2-yloxyphenyl)-3-methyl-5-oxopentanoic acid
- N-[3-chloro-4-(propan-2-yloxy)phenyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide
Uniqueness
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts stability and versatility. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C11H12ClN3O2 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
JEZXGVKNBALBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)N)Cl |
Origin of Product |
United States |
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